Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(19-11-10-16-6-4-5-9-18(16)26-19)22-13-12-20(27(24,25)15-14-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNJNLKMJUEYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the chroman ring, which can be synthesized through the cyclization of phenolic compounds with aldehydes or ketones under acidic conditions. The thiazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable thioamide and an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, thioamides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Chroman-4-one Family
Several chroman-4-one derivatives, such as 2-(4-methoxybenzyl)chroman-4-one (2m) , 7-methoxy-2-(4-methoxybenzyl)chroman-4-one (2n) , and 2-benzyl-6-methoxychroman-4-one (2o) , were synthesized via ruthenium-catalyzed reactions in 1,4-dioxane at 120°C for 20 hours . Key differences include:
- Substituent Position and Type: Compound 2m has a 4-methoxybenzyl group at the 2-position, while 2n introduces a 7-methoxy group.
- Synthetic Yields: Yields range from 73% (2n) to 90% (2o), suggesting that steric and electronic factors (e.g., methoxy vs. benzyl groups) impact reaction efficiency.
Table 1: Chroman-4-one Derivatives Comparison
| Compound | Substituents | Yield | Key Features |
|---|---|---|---|
| 2m | 2-(4-methoxybenzyl) | 77% | Moderate polarity, methoxy group |
| 2n | 2-(4-methoxybenzyl), 7-methoxy | 73% | Increased steric hindrance |
| 2o | 2-benzyl, 6-methoxy | 90% | High lipophilicity |
| Target Compound | 1,4-thiazepan-4-yl, 7-phenyl, sulfone | N/A | Enhanced polarity, rigid core |
Benzothiazine and Indole-Based Methanones
- 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () shares the sulfone modification but replaces the thiazepane ring with a benzothiazine core.
- AM-2201 and related indole-based methanones () feature naphthyl or fluoropentyl groups, which drastically increase lipophilicity. These compounds contrast with the target’s chroman-thiazepane scaffold, highlighting how core heterocycles influence solubility and pharmacokinetics .
Table 2: Heterocyclic Methanones Comparison
| Compound | Core Structure | Key Modifications | Potential Properties |
|---|---|---|---|
| Target Compound | Chroman-thiazepane | 7-phenyl, sulfone | Balanced polarity, rigidity |
| Benzothiazine Derivative | Benzothiazine | 4-chlorophenyl, sulfone | Electrophilic, planar |
| AM-2201 | Indole | Naphthyl, fluoropentyl | High lipophilicity |
Biological Activity
Chroman-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chroman moiety linked to a thiazepane ring, which is further substituted with a phenyl group and a dioxido functional group. The structural formula can be represented as follows:
This structure suggests multiple sites for interaction with biological targets, making it a candidate for pharmacological investigation.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds containing thiazepane rings have shown significant antibacterial and antifungal properties. For instance, thiazepane derivatives have been reported to inhibit bacterial growth effectively .
- Antioxidant Properties : Many chroman derivatives demonstrate antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The presence of the chroman structure may enhance this property .
- Anti-inflammatory Effects : Thiazepane derivatives have been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Interaction : The indole moiety may facilitate binding to various receptors, modulating their activity and leading to physiological responses.
- Oxidative Stress Modulation : By scavenging free radicals or chelating metal ions, the compound could reduce oxidative damage in cells.
Antimicrobial Activity
A study investigating the antimicrobial properties of thiazepane derivatives found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiazepane A | E. coli | 15 |
| Thiazepane B | S. aureus | 18 |
| Chroman Derivative | P. aeruginosa | 20 |
Antioxidant Activity
Research on related chroman compounds showed that they possess strong antioxidant properties, which were determined using DPPH radical scavenging assays. The results indicated that these compounds could effectively reduce oxidative stress markers in vitro .
Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological studies due to its multifaceted biological activities. Future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
